molecular formula C25H24N6O4 B14099955 IbrutinibM25

IbrutinibM25

Cat. No.: B14099955
M. Wt: 472.5 g/mol
InChI Key: PBSUVSLBFFXSQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IbrutinibM25 involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

IbrutinibM25 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the phenoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

IbrutinibM25 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of kinase inhibitors and their interactions with target proteins.

    Biology: It serves as a tool to investigate the role of Bruton’s tyrosine kinase in B-cell receptor signaling and other cellular processes.

    Medicine: this compound is extensively studied for its therapeutic potential in treating B-cell malignancies and other diseases involving abnormal kinase activity.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

IbrutinibM25 exerts its effects by forming a covalent bond with a cysteine residue (Cys481) in the active site of Bruton’s tyrosine kinase. This irreversible inhibition blocks the kinase’s activity, disrupting the B-cell receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, making it effective in treating B-cell malignancies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IbrutinibM25 is unique due to its high potency and irreversible binding to Bruton’s tyrosine kinase. This results in sustained inhibition of the kinase, providing prolonged therapeutic effects. Additionally, its ability to inhibit multiple kinases makes it a versatile compound in the treatment of various malignancies .

Properties

Molecular Formula

C25H24N6O4

Molecular Weight

472.5 g/mol

IUPAC Name

4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(prop-2-enoylamino)pentanoic acid

InChI

InChI=1S/C25H24N6O4/c1-2-20(32)27-14-17(10-13-21(33)34)31-25-22(24(26)28-15-29-25)23(30-31)16-8-11-19(12-9-16)35-18-6-4-3-5-7-18/h2-9,11-12,15,17H,1,10,13-14H2,(H,27,32)(H,33,34)(H2,26,28,29)

InChI Key

PBSUVSLBFFXSQM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC(CCC(=O)O)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Origin of Product

United States

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